

Spectroscopic Identification of Methyl 2-methoxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methoxynicotinate

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the identification and characterization of **Methyl 2-methoxynicotinate** (CAS No: 67367-26-4), a key intermediate in pharmaceutical synthesis. This document outlines the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, along with visual workflows to aid in the understanding of the identification process. The quantitative data is summarized in clear, tabular formats for ease of reference and comparison.

Chemical Structure and Properties

- IUPAC Name: Methyl 2-methoxypyridine-3-carboxylate
- Synonyms: Methyl 2-methoxy-3-pyridinecarboxylate, 2-Methoxy-nicotinic acid methyl ester
- Molecular Formula: $\text{C}_8\text{H}_9\text{NO}_3$
- Molecular Weight: 167.16 g/mol [1]
- Appearance: Colorless oil[1]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR)

Spectroscopy

^1H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of **Methyl 2-methoxynicotinate** shows distinct signals for the aromatic protons and the two methoxy groups.

Table 1: ^1H NMR Spectroscopic Data for **Methyl 2-methoxynicotinate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.38	dd	1H	H-6
8.13	dd	1H	H-4
7.11	dd	1H	H-5
3.92	s	3H	OCH ₃ (at C-2)
3.81	s	3H	COOCH ₃

Data acquired in DMSO-d₆ at 300 MHz.[\[1\]](#)[\[2\]](#)

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)

Spectroscopy

While experimental ^{13}C NMR data for **Methyl 2-methoxynicotinate** is not readily available in the surveyed literature, a predicted spectrum can be derived based on established chemical shift ranges for substituted pyridines and related functional groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Methyl 2-methoxynicotinate**

Chemical Shift (δ) ppm	Assignment
165-170	C=O (ester)
155-160	C-2
145-150	C-6
135-140	C-4
115-120	C-5
110-115	C-3
50-55	OCH ₃ (at C-2)
50-55	COOCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyl 2-methoxynicotinate** is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Data for **Methyl 2-methoxynicotinate**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3100-3000	Medium	C-H stretch	Aromatic
2990-2940	Medium	C-H stretch	-OCH ₃
1730-1715	Strong	C=O stretch	Ester
1600-1450	Medium-Strong	C=C stretch	Aromatic Ring
1300-1200	Strong	C-O stretch	Ester
1250-1200	Strong	Asymmetric C-O-C stretch	Aryl Ether
1050-1000	Medium	Symmetric C-O-C stretch	Aryl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 2-methoxynicotinate**, low-resolution mass spectrometry (LRMS) is expected to show the protonated molecular ion.

Table 4: Mass Spectrometry Data for **Methyl 2-methoxynicotinate**

m/z	Ion
168	[M+H] ⁺

Molecular Weight (M) = 167.16 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 2-methoxynicotinate** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
 - For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
 - The chemical shifts should be referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

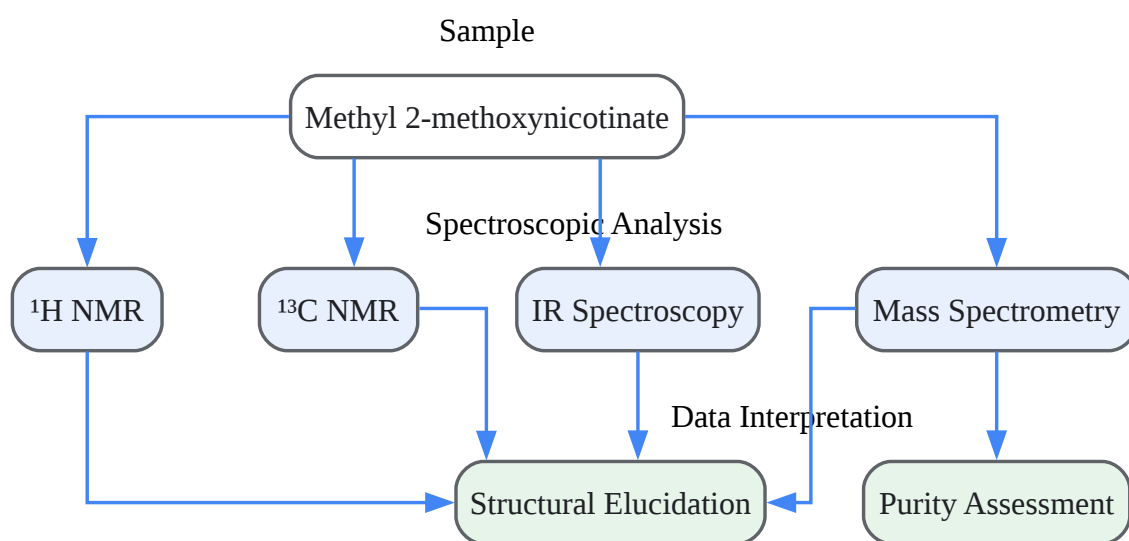
- Sample Preparation: As **Methyl 2-methoxynicotinate** is a liquid, a neat spectrum can be obtained. Place one to two drops of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition:
 - Place the salt plates in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty salt plates.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 2-methoxynicotinate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:

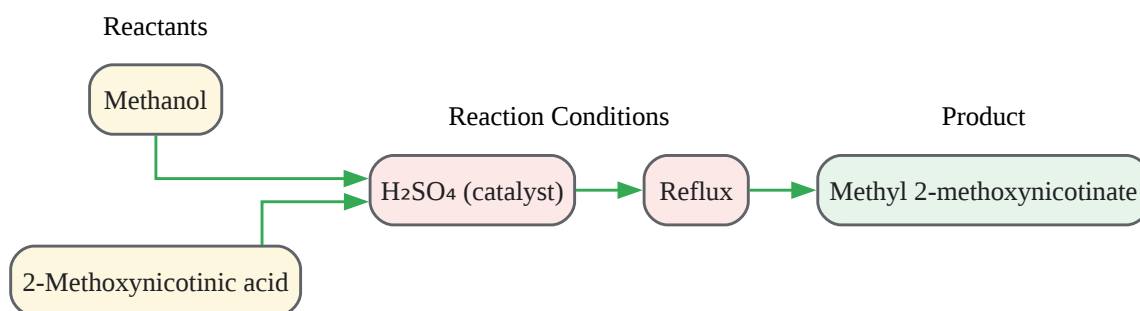
- The analysis can be performed using a mass spectrometer with an electrospray ionization (ESI) source.
- Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Operate the mass spectrometer in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.

Visualized Workflows



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Caption: General workflow for the spectroscopic identification of **Methyl 2-methoxynicotinate**.



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Caption: Synthesis workflow for **Methyl 2-methoxynicotinate**.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the unequivocal identification and characterization of **Methyl 2-methoxynicotinate**. This guide serves as a practical resource for researchers by consolidating the expected spectroscopic data and providing detailed experimental protocols. The presented workflows offer a clear visual representation of the analytical and synthetic processes, facilitating a deeper understanding for professionals in the field of drug development and chemical research.

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References

- 1. pubs.acs.org [pubs.acs.org]
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